3-Oxa-1,8-diazaspiro[4.5]decan-2-one - 945947-99-9

3-Oxa-1,8-diazaspiro[4.5]decan-2-one

Catalog Number: EVT-1612912
CAS Number: 945947-99-9
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-Oxa-1,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C7H12N2O2 . It has been studied for its potential therapeutic applications in various human diseases . For instance, it has been found to have inhibitory effects on the kinase activity of receptor interaction protein kinase 1 (RIPK1), which blocks the activation of the necroptosis pathway .

Synthesis Analysis

The synthesis of “3-Oxa-1,8-diazaspiro[4.5]decan-2-one” involves a series of chemical reactions . The compound has been used as a base structure for the development of a series of derivatives, which have been evaluated as potential inhibitors against protein tyrosine phosphatase 1B .

Molecular Structure Analysis

The molecular structure of “3-Oxa-1,8-diazaspiro[4.5]decan-2-one” is characterized by a spirocyclic scaffold . The InChI code for the compound is 1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) .

Chemical Reactions Analysis

The compound has been used as a starting point for the synthesis of a series of derivatives . These derivatives have been designed and synthesized for evaluation as new classes of inhibitors against various biological targets .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 156.18 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Synthesis Analysis

a) Cyclization of α,β-unsaturated esters: This method utilizes Michael addition of hydroxyurea or methylhydrazine to α,β-unsaturated esters, followed by a cyclization reaction to form the desired spirocyclic system [].

b) Electrocyclic Ring-Opening of 6,6-Dichlorobicyclo[3.1.0]-hexanes: This approach involves the electrocyclic ring-opening of appropriately substituted 6,6-dichlorobicyclo[3.1.0]hexanes, followed by trapping of the resulting π-allyl cations with C-1 tethered hydroxyamine derivatives [].

Molecular Structure Analysis
  • (1R,4R,5R)-1,3,4-Triphenyl-7-[(R)-1-phenylethyl]-2-oxa-3,7-diazaspiro[4.5]decan-10-one: Crystal structure analysis revealed that the polysubstituted piperidine ring adopts a chair conformation, while the isoxazolidine ring exists in an envelope conformation [].

  • 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one: Crystallographic data for this derivative is available, confirming its molecular structure [].

Chemical Reactions Analysis

Derivatization of 3-oxa-1,8-diazaspiro[4.5]decan-2-one provides access to diverse compounds with potentially unique properties. A notable example is the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones []. This transformation involves reacting 1-oxa-6-heteraspiro[2.5]octanes with diethyl malonate, followed by hydrolysis and subsequent reactions with diethylamine and formaldehyde to yield the desired α-methyleneheteraspiro lactones.

Applications
  • Drug Discovery: The spirocyclic core of 3-oxa-1,8-diazaspiro[4.5]decan-2-one can serve as a scaffold for developing new drugs targeting various therapeutic areas [, ].
  • Material Science: The unique structural features of 3-oxa-1,8-diazaspiro[4.5]decan-2-one derivatives, particularly their spirocyclic nature and potential for functionalization, may be useful in developing novel materials [].

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. It holds potential for treating various cancers, including non-small cell lung cancer (NSCLC), even with brain metastases. []
  • Relevance: This compound shares the core 1,8-diazaspiro[4.5]decan-2-one structure with 3-Oxa-1,8-diazaspiro[4.5]decan-2-one. The key difference lies in the substitution at the 3-position, where the target compound has an oxygen atom, while this compound has a more complex substituent including a piperidine ring and a substituted pyrimidine ring. This difference in the substituent at the 3-position may be responsible for the distinct biological activities of these two compounds. []

8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones

  • Compound Description: This series of compounds, particularly those with a 4-position substituent like 4-ethyl-8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (compound 1 in the cited study), displayed antihypertensive activity in spontaneous hypertensive rats. They were investigated for their potential as alpha- and beta-adrenergic receptor blockers. []
  • Relevance: These compounds are structurally analogous to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, differing primarily in the substituents at the 8-position. This variation influences their pharmacological profiles, particularly with respect to blood pressure regulation. []
  • Compound Description: Compounds incorporating the 1,8-diazaspiro[4.5]dec-3-en-2-one pharmacophore showed promise as BACE-1 aspartyl protease inhibitors. Late-stage N-arylation of this core structure was a key step in their synthesis. [, ]
  • Relevance: While sharing the same spirocyclic framework, these compounds differ from 3-Oxa-1,8-diazaspiro[4.5]decan-2-one by the presence of a double bond between positions 3 and 4 and a more complex substitution pattern, which contribute to their BACE-1 inhibitory activity. [, ]
  • Compound Description: These compounds, inspired by the M1 muscarinic agonists YM796 and RS86, were explored for their potential in treating dementia. 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (compound 6a in the study) demonstrated notable M1 and M2 receptor binding affinity and showed antiamnesic effects. []
  • Relevance: This compound class is similar to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, but contains an additional nitrogen atom within the spirocyclic ring, specifically at position 2. This modification, along with various alkyl substitutions, influences their interaction with muscarinic receptors. []
  • Compound Description: This compound (compound 13 in the research) showed only weak affinity for M1 receptors, indicating that a basic nitrogen atom at position 1 might be unfavorable for M1 receptor binding. []
  • Relevance: Structurally similar to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, this compound features an additional nitrogen atom at position 2 and replaces the oxygen at position 3 with a nitrogen, highlighting the importance of the oxygen atom for M1 receptor interaction. []

1-Oxa-8-Azaspiro[4.5]decanes as M1 Muscarinic Agonists

  • Compound Description: Incorporating structural elements from muscarone, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (compound 17 in this study) and related 1-oxa-8-azaspiro[4.5]decanes were investigated for their M1 agonistic activity, aiming for treatments of Alzheimer's disease. Modifications to this core, like the 2-ethyl (compound 18) or 3-methylene (compound 29) derivatives, led to compounds with preferential M1 receptor affinity and potent antiamnesic effects. []
  • Relevance: This group of compounds exemplifies the close relationship between structure and activity. Although structurally similar to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, subtle changes in the spirocycle, particularly around positions 2 and 3, significantly impact their interaction with M1 muscarinic receptors. []

Properties

CAS Number

945947-99-9

Product Name

3-Oxa-1,8-diazaspiro[4.5]decan-2-one

IUPAC Name

3-oxa-1,8-diazaspiro[4.5]decan-2-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)

InChI Key

HEFDAMYVQYIFOH-UHFFFAOYSA-N

SMILES

C1CNCCC12COC(=O)N2

Canonical SMILES

C1CNCCC12COC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.